molecular formula C17H17N5O B3961458 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3961458
M. Wt: 307.35 g/mol
InChI Key: BJYOLTAEKKDDFU-UHFFFAOYSA-N
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Description

5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Future Directions

The development of new imidazole derivatives is an active area of research due to their broad range of chemical and biological properties . This compound, with its combination of an imidazole ring, an oxazole ring, and a nitrile group, could be of interest for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole moiety: This step involves the reaction of the oxazole intermediate with an imidazole derivative, often under nucleophilic substitution conditions.

    Functionalization of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: It may influence various cellular signaling pathways, affecting processes such as cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(3-imidazol-1-ylpropylamino)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the 4-methyl group on the phenyl ring.

    5-(3-imidazol-1-ylpropylamino)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    5-(3-imidazol-1-ylpropylamino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile: Contains a methoxy group on the phenyl ring.

Uniqueness

The presence of the 4-methyl group on the phenyl ring in 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may confer unique properties, such as increased lipophilicity, altered binding affinity to targets, and distinct biological activities compared to similar compounds.

Properties

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-13-3-5-14(6-4-13)16-21-15(11-18)17(23-16)20-7-2-9-22-10-8-19-12-22/h3-6,8,10,12,20H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOLTAEKKDDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322197
Record name 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

381710-54-9
Record name 5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
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5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
5-(3-imidazol-1-ylpropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

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